![molecular formula C13H18N6 B2603537 2-methyl-4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine CAS No. 2097891-63-7](/img/structure/B2603537.png)
2-methyl-4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine
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Overview
Description
“2-methyl-4-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]pyrimidine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
- Imidazopyrimidine derivatives have demonstrated antibacterial and antifungal activities. Researchers have explored their potential as novel antimicrobial agents .
- Imidazopyrimidines serve as intermediates for fluorescent dyes used in biological labeling and imaging studies .
- Scientists utilize imidazopyrimidines as enzyme substrates to assess the activity of certain fluorescent molecules .
- Coordination polymers containing imidazopyrimidine ligands have been synthesized and investigated for their electrocatalytic properties .
- Researchers explore its derivatives for various therapeutic indications, including antitubercular, antiviral, and antitumor activities .
Antimicrobial Agents
Fluorescent Dyes and Bioimaging
Enzyme Substrates
Coordination Polymers and Electrocatalysis
Drug Development
Regiocontrolled Synthesis of Substituted Imidazoles
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
properties
IUPAC Name |
2-methyl-4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6/c1-11-14-4-3-12(16-11)18-7-9-19(10-8-18)13-15-5-6-17(13)2/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHNZHKKRQRRRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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